1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a biochemical reagent widely used in glycobiology research. This compound is a derivative of D-glucosamine and is characterized by the presence of an azido group at the 2-position and acetyl groups at the 1, 3, 4, and 6 positions. It plays a crucial role in the study of carbohydrate chemistry, enzymology, and protein-glycan interactions .
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .
Mode of Action
The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .
Result of Action
The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the conversion of D-glucosamine derivatives. One efficient method involves the use of diazo-transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate. This method is preferred due to its scalability and safety compared to traditional methods using triflic azide . The reaction conditions generally include the use of organic solvents and mild temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups under basic conditions.
Glycosylation: The compound can act as a glycosyl donor in the presence of catalysts like copper sulfate, facilitating the formation of glycosidic bonds.
Scientific Research Applications
This compound is extensively used in the synthesis of glycosaminoglycans and other biologically important saccharides. It serves as a key intermediate in the preparation of heparin-like glycosaminoglycans and other GlcN-containing targets. Its applications span across various fields, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Plays a role in studying protein-glycan interactions and enzymology.
Medicine: Utilized in the development of glycosaminoglycan-based therapeutics.
Industry: Employed in the production of biochemical reagents and research tools.
Comparison with Similar Compounds
Similar compounds include 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose and 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate. Compared to these, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific configuration and reactivity, making it particularly useful in the synthesis of glucosamine derivatives and glycosaminoglycans .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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